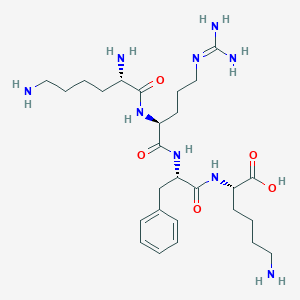
L-Lysine, L-lysyl-L-arginyl-L-phenylalanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRFK is a peptide originating from thrombospondin-1, a glycoprotein involved in cellular processes such as cell-to-cell and cell-to-matrix communication. This peptide has the ability to activate transforming growth factor-beta, a cytokine that plays a crucial role in cellular differentiation, proliferation, and immune responses .
准备方法
Synthetic Routes and Reaction Conditions: KRFK can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of KRFK may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography .
化学反应分析
Types of Reactions: KRFK primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of KRFK involves reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for coupling reactions, and trifluoroacetic acid for deprotection steps .
Major Products Formed: The major product formed from the synthesis of KRFK is the peptide itself, with a molecular weight of 577.72 and a molecular formula of C27H47N9O5 .
科学研究应用
KRFK has several scientific research applications, particularly in the field of ocular surface inflammatory disorders. It has been shown to activate transforming growth factor-beta signaling pathways independently of thrombospondin receptors like CD47 and CD36. This property makes KRFK a valuable research tool for studying chronic ocular surface inflammation .
作用机制
KRFK exerts its effects by activating latent transforming growth factor-beta, which in turn modulates the immune response. The peptide alters the phenotype of dendritic cells, driving them towards a tolerogenic state. This reduces the expression of co-stimulatory molecules and decreases the proportion of pathogenic T-helper cells while increasing regulatory T-cell populations .
相似化合物的比较
Similar Compounds:
- Thrombospondin-1-derived peptides
- Transforming growth factor-beta activating peptides
Uniqueness: KRFK is unique in its ability to activate transforming growth factor-beta independently of thrombospondin receptors. This sets it apart from other peptides that require receptor-mediated activation .
属性
CAS 编号 |
162290-78-0 |
|---|---|
分子式 |
C27H47N9O5 |
分子量 |
577.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C27H47N9O5/c28-14-6-4-11-19(30)23(37)34-20(13-8-16-33-27(31)32)24(38)36-22(17-18-9-2-1-3-10-18)25(39)35-21(26(40)41)12-5-7-15-29/h1-3,9-10,19-22H,4-8,11-17,28-30H2,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t19-,20-,21-,22-/m0/s1 |
InChI 键 |
WJJRVOBCSVZNET-CMOCDZPBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















